molecular formula C21H22N2O5S B12206312 6-{[4-(2-Ethoxyphenyl)piperazinyl]sulfonyl}chromen-2-one

6-{[4-(2-Ethoxyphenyl)piperazinyl]sulfonyl}chromen-2-one

Cat. No.: B12206312
M. Wt: 414.5 g/mol
InChI Key: DGANVYDJWZBFFQ-UHFFFAOYSA-N
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Description

6-{[4-(2-Ethoxyphenyl)piperazinyl]sulfonyl}chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system containing a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2-Ethoxyphenyl)piperazinyl]sulfonyl}chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Piperazinyl Group: The piperazinyl group is introduced by reacting the chromen-2-one derivative with 1-(2-ethoxyphenyl)piperazine under suitable conditions, often involving a catalyst.

    Sulfonylation: The final step involves the sulfonylation of the piperazinyl-chromen-2-one intermediate using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2-Ethoxyphenyl)piperazinyl]sulfonyl}chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazinyl or sulfonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{[4-(2-Ethoxyphenyl)piperazinyl]sulfonyl}chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{[4-(2-Ethoxyphenyl)piperazinyl]sulfonyl}chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
  • 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
  • 6-Chloro-7-ethoxy-4-phenyl-2H-chromen-2-one

Uniqueness

6-{[4-(2-Ethoxyphenyl)piperazinyl]sulfonyl}chromen-2-one is unique due to the presence of both the piperazinyl and sulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to similar compounds that may lack one or both of these functional groups.

Properties

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

IUPAC Name

6-[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonylchromen-2-one

InChI

InChI=1S/C21H22N2O5S/c1-2-27-20-6-4-3-5-18(20)22-11-13-23(14-12-22)29(25,26)17-8-9-19-16(15-17)7-10-21(24)28-19/h3-10,15H,2,11-14H2,1H3

InChI Key

DGANVYDJWZBFFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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